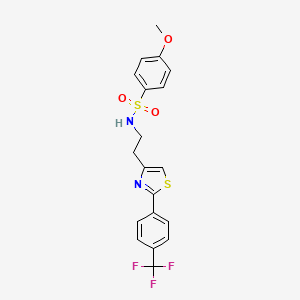

4-methoxy-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine in TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Synthesis Analysis

The synthesis of TFMP derivatives, like the compound , is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are typically centered around the introduction of TFMP groups within the structures of other molecules . This is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine in TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy for Cancer Treatment : Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new benzenesulfonamide derivative groups substituted zinc(II) phthalocyanine, highlighting its potential as a Type II photosensitizer for cancer treatment in photodynamic therapy due to its good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Anti-Inflammatory and Anticancer Activities : Küçükgüzel et al. (2013) discussed the synthesis of novel benzenesulfonamides and their evaluation as potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds showed promise in terms of anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain (Küçükgüzel et al., 2013).

Synthesis and Bioactivity of Benzenesulfonamides : Gul et al. (2016) synthesized a series of benzenesulfonamides and tested their cytotoxicity, tumor-specificity, and potential as carbonic anhydrase inhibitors. Some derivatives showed interesting cytotoxic activities, which may be crucial for further anti-tumor activity studies (Gul et al., 2016).

UV Protection and Antimicrobial Properties for Cotton Fabrics : Mohamed, Abdel-Wahab, and Fahmy (2020) utilized benzenesulfonamide derivatives as azo dyes for dyeing cotton fabric, enhancing its UV protection and antibacterial properties. The dyed-finished fabric samples exhibited excellent fastness and effective functional properties (Mohamed, Abdel-Wahab, & Fahmy, 2020).

Synthesis of Benzocarbazoloquinones : Rajeswaran and Srinivasan (1994) described the conversion of benzenesulfonamide derivatives into benzocarbazoloquinones involving oxidative cyclization by air during the application of polyphosphoric acid (Rajeswaran & Srinivasan, 1994).

Regioselectively Controlled Synthesis for Pathological Pain Treatment in Mice : Lobo et al. (2015) reported a synthetic method for 4-(3(5)-aryl-3(5)-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamides and their testing in a pathological pain model in mice. Certain compounds exhibited anti-hyperalgesic and anti-edematogenic effects without causing locomotive disorders, comparable to Celecoxib (Lobo et al., 2015).

Synthesis and Characterization for X-ray Diffraction Studies : Sreenivasa et al. (2014) synthesized and characterized N-(3-methoxybenzoyl)benzenesulfonamide for single crystal x-ray diffraction studies, providing insights into its molecular structure and hydrogen bonding characteristics (Sreenivasa et al., 2014).

Pharmacokinetics in Rats, Dogs, and Monkeys : Stearns et al. (2002) investigated the pharmacokinetics and oral bioavailability of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist in rats, dogs, and monkeys, highlighting its potential for medical applications (Stearns et al., 2002).

Eigenschaften

IUPAC Name |

4-methoxy-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N2O3S2/c1-27-16-6-8-17(9-7-16)29(25,26)23-11-10-15-12-28-18(24-15)13-2-4-14(5-3-13)19(20,21)22/h2-9,12,23H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEHJZOBLNVUDSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2655927.png)

![4-[(1H-imidazol-1-yl)amino]benzoic acid hydrochloride](/img/structure/B2655932.png)

![N-methyl-6-propyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2655933.png)

![6-(4-Methoxyphenyl)-4-methyl-2-(2-methylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2655937.png)

![N-[(3-chlorophenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2655939.png)

![1-Methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]indole-2-carboxylic acid](/img/structure/B2655941.png)

![1-(4-ethoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2655945.png)

![4-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2655947.png)